3-hydroxy-2-phenyl-4-(3,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
3-hydroxy-2-phenyl-4-(3,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that features a pyrazoloquinoline core with phenyl and trimethoxyphenyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-phenyl-4-(3,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization and functional group modifications. Specific details on the reaction conditions and reagents used can vary, but common steps include:
Condensation Reaction: Combining 3,4,5-trimethoxyphenylacetone with phenylhydrazine to form an intermediate hydrazone.
Cyclization: Treating the hydrazone with a suitable cyclizing agent to form the pyrazoloquinoline core.
Functional Group Modification: Introducing the hydroxy group and other substituents through selective reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-phenyl-4-(3,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a ketone would yield an alcohol.
Scientific Research Applications
3-hydroxy-2-phenyl-4-(3,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-phenyl-4-(3,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. For example, compounds with the trimethoxyphenyl group have been shown to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The exact mechanism can vary depending on the specific biological context and the presence of other functional groups.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
Uniqueness
3-hydroxy-2-phenyl-4-(3,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the trimethoxyphenyl group, in particular, contributes to its ability to interact with multiple biological targets and pathways, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C25H25N3O5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C25H25N3O5/c1-31-18-12-14(13-19(32-2)23(18)33-3)20-21-16(10-7-11-17(21)29)26-24-22(20)25(30)28(27-24)15-8-5-4-6-9-15/h4-6,8-9,12-13,20,26-27H,7,10-11H2,1-3H3 |
InChI Key |
XESNWAUIKNAIHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)N(N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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